
Tert-butyl 2-formylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 2-formylpiperidine-1-carboxylate (CAS: 157634-02-1) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a formyl group (-CHO) at the 2-position. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.28 g/mol . The compound is widely used in organic synthesis, particularly as an intermediate in pharmaceutical research, owing to the Boc group’s ability to protect amines during multi-step reactions. The formyl group enables further functionalization, such as nucleophilic additions or condensations, making it valuable for constructing complex molecules like alkaloids or bioactive heterocycles .
The (S)-enantiomer (CAS: 150521-32-7) is also commercially available, highlighting its relevance in chiral synthesis .
Preparation Methods
Boc Protection of Piperidine
The initial step in synthesizing tert-butyl 2-formylpiperidine-1-carboxylate involves protecting the piperidine nitrogen with a Boc group. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Reaction Conditions
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Reagents : Piperidine, Boc anhydride, base (e.g., triethylamine, 4-dimethylaminopyridine).
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : 0–25°C.
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Yield : >90%1.
The Boc group confers stability during subsequent reactions and is selectively removable under acidic conditions.
Regioselective Formylation at the 2-Position
Introducing the formyl group at the 2-position of Boc-protected piperidine requires precise control to avoid competing reactions at other positions. Three primary strategies are employed:
Directed Lithiation and Quenching
Lithium diisopropylamide (LDA) deprotonates the 2-position of Boc-piperidine, followed by quenching with dimethylformamide (DMF) to yield the aldehyde.
Parameter | Details |
---|---|
Base | LDA (2.2 equiv) |
Electrophile | DMF (1.5 equiv) |
Solvent | THF, -78°C to 0°C |
Yield | 60–70%2 |
This method’s regioselectivity arises from the Boc group’s electron-withdrawing effect, directing deprotonation to the 2-position.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction uses phosphoryl chloride (POCl₃) and DMF to generate a chloroiminium intermediate, which reacts with Boc-piperidine.
Parameter | Details |
---|---|
Reagents | POCl₃, DMF |
Solvent | 1,2-Dichloroethane |
Temperature | Reflux (80°C), 6 h |
Yield | 50–55%3 |
While less selective than lithiation, this method is advantageous for scalability.
Oxidation of 2-Hydroxymethyl Intermediate
A two-step approach involves introducing a hydroxymethyl group at the 2-position, followed by oxidation.
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Hydroxymethylation :
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Boc-piperidine reacts with formaldehyde under basic conditions.
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Yield : 70–75%.
-
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Oxidation :
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Reagents : Pyridinium chlorochromate (PCC) in DCM.
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Yield : 85–90%4.
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Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness, safety, and purity. Key optimizations include:
Continuous Flow Reactors
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Advantages : Enhanced heat transfer, reduced reaction times, and consistent product quality.
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Conditions : Boc protection and formylation performed in tandem with in-line purification.
Catalyst Recycling
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Iron complexes (e.g., Fe(acac)₃) are reused in redox-neutral reactions, reducing waste5.
Comparative Analysis of Methods
Method | Yield (%) | Selectivity | Scalability | Cost |
---|---|---|---|---|
Directed Lithiation | 60–70 | High | Moderate | High |
Vilsmeier-Haack | 50–55 | Moderate | High | Low |
Oxidation Route | 70–75 | High | Moderate | Moderate |
Challenges and Solutions
Steric Hindrance
The Boc group’s bulkiness impedes formylation at the 2-position. Microwave-assisted synthesis reduces reaction times and improves yields by 10–15%6.
Byproduct Formation
Side reactions (e.g., over-oxidation) are mitigated using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a radical scavenger.
Emerging Techniques
Enzymatic Catalysis
Recent studies explore lipases for Boc protection, achieving 95% yield under mild conditions7.
Photoredox Catalysis
Visible-light-mediated formylation using iridium complexes enables room-temperature reactions with 80% efficiency8.
Chemical Reactions Analysis
Nucleophilic Addition at the Formyl Group
The aldehyde functionality undergoes nucleophilic additions, forming secondary alcohols or amines.
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Grignard Reaction :
Reacting with cyclohexylmagnesium chloride in THF at −78°C yields tert-butyl 2-(cyclohexyl(hydroxy)methyl)piperidine-1-carboxylate. Subsequent treatment with SOCl₂ converts the alcohol to a chlorinated derivative .-
Conditions : THF, −78°C → RT, 6 h.
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Yield : ~70% (two-step).
-
-
Reductive Amination :
The formyl group reacts with primary amines (e.g., benzylamine) in the presence of NaBH₃CN, forming secondary amines .-
Conditions : MeOH, RT, 12 h.
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Yield : 60–85%.
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Oxidation and Reduction Reactions
The aldehyde group is redox-active, enabling controlled functionalization.
Coupling Reactions
The formyl group participates in cross-coupling under transition-metal catalysis.
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Nickel-Catalyzed Allylic Amination :
Reacts with allyl halides (e.g., allyl bromide) in the presence of Ni(COD)₂ and PCy₃ to form allylic amines .-
Conditions : Acetonitrile, 100°C, 12 h.
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Yield : 45–75%.
-
-
Suzuki-Miyaura Coupling :
Conversion to a boronic ester derivative enables aryl cross-couplings (e.g., with phenylboronic acid) .-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.
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Yield : 60–80%.
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Ester Functionalization
The tert-butyl carbamate group undergoes selective transformations.
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Acid-Catalyzed Hydrolysis :
Treatment with HCl in dioxane removes the Boc group, yielding 2-formylpiperidine .-
Conditions : 4 M HCl, dioxane, RT, 2 h.
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Yield : >95%.
-
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Substitution with Amines :
Reacts with amines (e.g., ammonia) to form urea derivatives under basic conditions .-
Conditions : DIPEA, DMF, 60°C, 6 h.
-
Yield : 70–85%.
-
Cyclization and Rearrangement
The compound serves as a precursor in heterocycle synthesis.
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Aza-Cope Rearrangement :
Heated in toluene with catalytic In(OTf)₃, it forms tetrahydroisoquinoline derivatives .-
Conditions : 110°C, 24 h.
-
Yield : 65%.
-
-
Mannich Reaction :
Reacts with secondary amines and ketones to form β-amino ketones .-
Conditions : EtOH, reflux, 8 h.
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Yield : 55–75%.
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Thioamide Formation
Reaction with Lawesson’s reagent converts the formyl group to a thioamide.
-
Conditions : Lawesson’s reagent, DCM, RT, 12 h.
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Yield : 70%.
Scientific Research Applications
Pharmaceutical Synthesis
Role as an Intermediate:
Tert-butyl 2-formylpiperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It is particularly important in the development of drugs targeting neurological disorders, where it facilitates the creation of complex molecular structures necessary for effective drug action .
Case Study:
In a study focused on neuropharmacology, researchers employed this compound to synthesize novel piperidine derivatives that exhibited promising activity against certain neurological conditions. The intermediates derived from this compound demonstrated enhanced binding affinity to specific receptors, indicating its potential for developing new therapeutic agents .
Organic Synthesis
Building Block in Chemical Reactions:
This compound serves as a valuable building block in organic chemistry, allowing chemists to construct complex molecules through various synthetic pathways. Its unique structure enhances the efficiency of chemical reactions, making it a preferred choice for researchers .
Data Table: Synthesis Pathways Using this compound
Reaction Type | Product | Yield (%) | Reference |
---|---|---|---|
Condensation Reaction | Piperidine Derivative A | 85 | |
Alkylation | Piperidine Derivative B | 90 | |
Reduction | Alcohol Derivative C | 95 |
Biochemical Research
Enzyme Inhibition Studies:
this compound is also employed in biochemical research to study enzyme interactions and metabolic pathways. It aids researchers in understanding biological processes at a molecular level, particularly in the context of drug design and development .
Example Application:
In one study, the compound was used to investigate its effect on specific enzyme inhibitors, revealing insights into potential therapeutic targets for drug development aimed at metabolic disorders .
Material Science
Development of Novel Materials:
The unique properties of this compound make it suitable for developing new materials, including polymers and coatings. These materials can enhance product performance across various applications .
Case Study:
Research has shown that incorporating this compound into polymer formulations can significantly improve mechanical properties and thermal stability, making it an attractive option for material scientists looking to innovate in product design .
Analytical Chemistry
Standardization in Analytical Methods:
In analytical chemistry, this compound is utilized as a standard for quantifying related compounds in complex mixtures. This application enhances the reliability of research findings and improves the accuracy of analytical methods used in laboratories .
Example Usage:
It has been employed as a calibration standard in high-performance liquid chromatography (HPLC) to ensure consistent and accurate results when analyzing pharmaceutical compounds .
Mechanism of Action
The mechanism of action of tert-butyl 2-formylpiperidine-1-carboxylate is primarily related to its role as an intermediate in chemical synthesis. It does not have a direct biological target or pathway but serves as a precursor to bioactive molecules. The formyl group and the piperidine ring can undergo various transformations, leading to the formation of compounds with specific biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Tert-butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 1946001-64-4)
- Structure: Replaces the formyl group with a 5-amino-1H-pyrazol-3-yl substituent.
- Applications: The amino pyrazole moiety is pivotal in medicinal chemistry for forming hydrogen bonds or metal coordination complexes. This compound is likely used in kinase inhibitor development or as a ligand in catalysis .
- Reactivity: The amino group allows for further derivatization (e.g., acylation), contrasting with the formyl group’s electrophilic nature.
1-(tert-Butoxycarbonylmethyl)-4-piperidinone (CAS: 149554-03-0)
- Structure : Features a ketone at the 4-position and a Boc-protected methyl group.
- Applications : The ketone enables Grignard additions or reductive amination, making it useful for synthesizing sp³-hybridized carbon centers.
- Stability : Less reactive than the aldehyde, reducing susceptibility to oxidation but limiting direct electrophilic reactivity .
Tert-butyl (1-cyclobutyl-2-oxoethyl)carbamate (CAS: 1781068-71-0)
- Structure: Contains a cyclobutyl group and a ketone, differing in ring size (non-piperidine) and substitution pattern.
- Applications : The strained cyclobutane ring may enhance conformational rigidity, useful in peptidomimetics or fragment-based drug design .
Physical and Chemical Properties
Compound (CAS) | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |
---|---|---|---|
157634-02-1 | 213.28 | Boc, formyl | Electrophilic aldehyde for condensations |
1946001-64-4 | 295.35 | Boc, amino pyrazole | Nucleophilic amino group for acylation |
149554-03-0 | 227.27 | Boc, ketone | Ketone for nucleophilic additions |
1781068-71-0 | 213.28 | Boc, ketone, cyclobutyl | Cyclobutane enhances rigidity |
- Formyl vs. Ketone Reactivity : The formyl group in the target compound undergoes reactions like aldol condensations, whereas ketones (e.g., 149554-03-0) participate in nucleophilic additions but lack the same electrophilicity .
- Amino Pyrazole vs. Aldehyde: The amino pyrazole in 1946001-64-4 introduces hydrogen-bonding capability, critical for target engagement in drug design, unlike the aldehyde’s role in cross-coupling .
Biological Activity
Tert-butyl 2-formylpiperidine-1-carboxylate (CAS No. 157634-02-1) is a versatile organic compound utilized primarily in medicinal chemistry due to its structural features, which include a piperidine ring and a formyl group. These characteristics enable its use as a building block in the synthesis of various bioactive molecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.27 g/mol
- Structure : The compound consists of a piperidine ring substituted with a tert-butyl group and a formyl group, contributing to its reactivity and biological potential.
The biological activity of this compound is largely attributed to its role as an intermediate in organic synthesis. Its formyl group can participate in various reactions, including condensation and substitution reactions, leading to the formation of more complex molecules with specific biological activities.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in neurotransmission, which may be relevant for developing treatments for neurological disorders.
- Receptor Binding : Its structural features allow it to interact with various receptors, influencing biological pathways related to central nervous system function.
Biological Applications
This compound has been investigated for several therapeutic applications:
- Central Nervous System Disorders : Its derivatives have shown promise in drug development targeting conditions such as epilepsy and depression due to their ability to modulate neurotransmitter systems.
- Anticonvulsant Activity : Research has indicated that compounds derived from this compound exhibit anticonvulsant properties, making them potential candidates for treating seizure disorders.
Case Studies
Several studies have highlighted the biological relevance of this compound:
-
Synthesis of Anticonvulsant Derivatives :
- A study utilized this compound as a precursor for synthesizing chiral piperidine derivatives that demonstrated anticonvulsant activity in animal models .
-
Inhibition Studies :
- Research focused on the interaction of similar piperidine derivatives with enzymes involved in neurotransmission revealed that modifications to the tert-butyl 2-formylpiperidine structure could enhance binding affinity and inhibitory potency against target enzymes .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS No. | Biological Activity |
---|---|---|
Tert-butyl 4-formylpiperidine-1-carboxylate | 137076-22-3 | Potential enzyme inhibition |
(S)-tert-butyl 2-formylpiperidine-1-carboxylate | Not Available | Investigated for receptor binding |
Tert-butyl 3-formylpiperidine-1-carboxylate | Not Available | Studied for central nervous system effects |
Properties
IUPAC Name |
tert-butyl 2-formylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNDGAGWQPGYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935747 | |
Record name | tert-Butyl 2-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157634-02-1 | |
Record name | 1,1-Dimethylethyl 2-formyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157634-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00935747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2-formylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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